molecular formula C7H3BrF3NO3 B1447400 1-Bromo-4-difluoromethoxy-3-fluoro-5-nitrobenzene CAS No. 1807026-85-2

1-Bromo-4-difluoromethoxy-3-fluoro-5-nitrobenzene

Cat. No.: B1447400
CAS No.: 1807026-85-2
M. Wt: 286 g/mol
InChI Key: HKJWNJYKKDKUDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-difluoromethoxy-3-fluoro-5-nitrobenzene is a complex organic compound with the molecular formula C7H3BrF3NO3. This compound is characterized by the presence of bromine, fluorine, and nitro functional groups, which contribute to its unique chemical properties and reactivity. It is used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-difluoromethoxy-3-fluoro-5-nitrobenzene can be synthesized through several synthetic routes. One common method involves the bromination of 4-difluoromethoxy-3-fluoro-5-nitrobenzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane or chloroform and is carried out at low temperatures to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-difluoromethoxy-3-fluoro-5-nitrobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding carbonyl compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Reduction: Formation of 1-amino-4-difluoromethoxy-3-fluoro-5-nitrobenzene.

    Oxidation: Formation of carbonyl-containing derivatives.

Scientific Research Applications

1-Bromo-4-difluoromethoxy-3-fluoro-5-nitrobenzene is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-Bromo-4-difluoromethoxy-3-fluoro-5-nitrobenzene involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the nitro and fluorine groups can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-4-difluoromethoxy-3-fluoro-5-nitrobenzene is unique due to the combination of bromine, difluoromethoxy, fluorine, and nitro groups in a single molecule. This combination imparts distinct reactivity and makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

5-bromo-2-(difluoromethoxy)-1-fluoro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO3/c8-3-1-4(9)6(15-7(10)11)5(2-3)12(13)14/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJWNJYKKDKUDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])OC(F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-4-difluoromethoxy-3-fluoro-5-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-4-difluoromethoxy-3-fluoro-5-nitrobenzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-4-difluoromethoxy-3-fluoro-5-nitrobenzene
Reactant of Route 4
Reactant of Route 4
1-Bromo-4-difluoromethoxy-3-fluoro-5-nitrobenzene
Reactant of Route 5
Reactant of Route 5
1-Bromo-4-difluoromethoxy-3-fluoro-5-nitrobenzene
Reactant of Route 6
Reactant of Route 6
1-Bromo-4-difluoromethoxy-3-fluoro-5-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.